Enzyme Inhibition Profile: Moderate Activity Against Plasmodium falciparum M17 Leucyl Aminopeptidase
In a high-throughput screening assay for inhibitors of the Plasmodium falciparum M17 leucyl aminopeptidase (PfA-M17), a validated antimalarial drug target, 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one exhibited a moderate inhibitory effect. This contrasts sharply with its very weak activity against the human ortholog, procathepsin L, suggesting a degree of target selectivity within this chemotype. This data provides a baseline for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity [1]. The compound showed an IC50 of 2.97 µM against PfA-M17, while it was essentially inactive against human procathepsin L (IC50 = 59.6 µM) [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.97 µM |
| Comparator Or Baseline | Inhibition of Plasmodium falciparum M17 leucyl aminopeptidase (PfA-M17) vs. Human Procathepsin L: 59.6 µM |
| Quantified Difference | 20-fold greater potency against PfA-M17 compared to human Procathepsin L |
| Conditions | In vitro enzyme inhibition assay (source: NIH Molecular Libraries Screening Center, data curated in BindingDB). |
Why This Matters
This moderate yet selective activity profile is valuable for teams initiating a medicinal chemistry campaign against PfA-M17, as it identifies the 4-methoxyphenyl-pyrazolone core as a valid but improvable starting point for lead optimization.
- [1] BindingDB. (2011). Entry for BDBM59791: 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one. Retrieved April 18, 2026, from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM59791&monomerid=59791. View Source
